LP-922056

Notum inhibition Biochemical assay IC50

LP-922056 is a small-molecule inhibitor of the carboxylesterase Notum, a negative regulator of Wnt signaling that acts by removing an essential palmitoleate moiety from Wnt proteins. This compound exhibits high potency against Notum in biochemical and cellular assays, displays favorable oral pharmacokinetics in rodents, and has been shown to significantly increase cortical bone thickness and strength in vivo.

Molecular Formula C11H9ClN2O2S2
Molecular Weight 300.8 g/mol
Cat. No. B15542547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP-922056
Molecular FormulaC11H9ClN2O2S2
Molecular Weight300.8 g/mol
Structural Identifiers
InChIInChI=1S/C11H9ClN2O2S2/c12-10-7(5-1-2-5)8-9(18-10)11(14-4-13-8)17-3-6(15)16/h4-5H,1-3H2,(H,15,16)
InChIKeyLJYRIWUQISYYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LP-922056: A Potent, Orally Active, and Peripherally Restricted Notum Inhibitor for Wnt-Driven Bone Anabolism Research


LP-922056 is a small-molecule inhibitor of the carboxylesterase Notum, a negative regulator of Wnt signaling that acts by removing an essential palmitoleate moiety from Wnt proteins [1]. This compound exhibits high potency against Notum in biochemical and cellular assays, displays favorable oral pharmacokinetics in rodents, and has been shown to significantly increase cortical bone thickness and strength in vivo [2][3]. A key defining feature is its extremely low brain penetration (brain/plasma ratio <0.01), which positions LP-922056 as a valuable chemical tool for studying peripheral, non-CNS Wnt biology [1][3].

Why LP-922056 Cannot Be Replaced by Other Notum Inhibitors Without Risk of Confounding CNS or Potency Effects


Notum inhibitors vary significantly in key properties that dictate their experimental utility, including biochemical potency, cellular activity, oral bioavailability, and brain penetration. For example, while ABC99 is a covalent Notum inhibitor with good selectivity, it has a 155-fold lower biochemical potency than LP-922056 and requires intraperitoneal administration, limiting its utility for chronic oral dosing studies [1]. Conversely, ARUK3001185 is a potent, brain-penetrant inhibitor, which would confound studies aiming to isolate peripheral Wnt signaling effects [1][2]. LP-922056 occupies a unique position in this pharmacological space: it combines nanomolar potency with high oral bioavailability and an extremely low brain/plasma ratio, ensuring that observed effects are driven by peripheral target engagement [1][3]. This specific profile cannot be assumed by substituting a generic 'Notum inhibitor'.

Quantitative Differentiation Guide: LP-922056 vs. Key Notum Inhibitor Comparators


Biochemical Potency: LP-922056 Exhibits 155-Fold Greater Notum Inhibition Than Covalent Comparator ABC99

LP-922056 demonstrates exceptional biochemical potency against Notum, with an IC50 of 1.1 nM in the OPTS (O-palmitoleoyl tyramine sulfate) assay. This is in stark contrast to the covalent Notum inhibitor ABC99, which exhibits an IC50 of 170 nM in the same assay format [1][2]. This 155-fold difference in potency highlights the superior target engagement of LP-922056 at the molecular level. Furthermore, LP-922056 is significantly more potent than the brain-penetrant inhibitor ARUK3001185, which has an IC50 of 6.5 nM [1]. Even compared to more recently disclosed inhibitors like LP-914822 (IC50 = 2 nM) and LP-935001 (IC50 = 0.4 nM), LP-922056 remains a highly potent tool with a well-characterized in vivo profile [3].

Notum inhibition Biochemical assay IC50

Cellular Activity: LP-922056 Activates Wnt Signaling with a Cellular EC50 of 23 nM, Outperforming ARUK3001185

In a TCF/LEF reporter gene assay (a direct measure of canonical Wnt pathway activation), LP-922056 potently induces Wnt signaling with an EC50 of 23 nM [1]. This cellular potency is superior to that of the brain-penetrant inhibitor ARUK3001185, which has an EC50 of 110 nM in the same assay [1]. While data for ABC99 is not available in this specific cellular context, the 4.8-fold improvement in cellular EC50 for LP-922056 over ARUK3001185 demonstrates its superior ability to translate biochemical inhibition into functional pathway modulation within a cellular environment [1].

Wnt signaling Cellular assay EC50

Oral Pharmacokinetics: LP-922056 Achieves High Oral Bioavailability (65%) and Sustained Exposure with a Half-Life of 8.3 Hours in Mice

LP-922056 exhibits favorable oral pharmacokinetic properties in mice, characterized by high oral bioavailability (F = 65%) and a long terminal half-life (t1/2 = 8.3 hours) following a 10 mg/kg oral dose [1][2]. This translates to substantial systemic exposure, with a Cmax of 129 μM and an AUC∞ of 1533 μM·h [1][2]. In contrast, the brain-penetrant comparator ARUK3001185, while also orally bioavailable (68%), has a significantly shorter half-life of 2.4 hours [1]. The longer half-life of LP-922056 supports less frequent dosing regimens in chronic in vivo studies, improving experimental feasibility and animal welfare. PK data for ABC99 following oral administration have not been disclosed, limiting its utility for oral dosing paradigms [1].

Pharmacokinetics Oral bioavailability Half-life

Peripheral Restriction: LP-922056's Extremely Low Brain Penetration (Kp <0.01) Confirms Its Utility as a Peripherally Restricted Tool

LP-922056 is characterized by an extremely low brain-to-plasma concentration ratio (Kp) of <0.01 following oral administration in mice [1][2]. This confirms that LP-922056 is effectively excluded from the central nervous system (CNS). This property is in stark contrast to the brain-penetrant Notum inhibitors ARUK3001185 (Kp = 1.08) and ABC99 (reported as brain penetrant) [1][2]. The peripheral restriction of LP-922056 is a critical differentiator, as it allows researchers to study the effects of Notum inhibition on Wnt signaling in peripheral tissues (e.g., bone) without the confounding influence of direct CNS target engagement [1].

Brain penetration Peripheral restriction Pharmacokinetics

In Vivo Bone Anabolic Efficacy: LP-922056 Significantly Increases Cortical Bone Thickness and Strength in Rodent Models

LP-922056 demonstrates robust in vivo efficacy in promoting bone anabolism. In mice, a 4-week dietary administration of 10 mg/kg/day LP-922056 led to a significant increase in midshaft femur cortical bone thickness and strength [1]. Furthermore, oral gavage administration at 30 mg/kg twice weekly for 4 weeks significantly increased dynamic histomorphometry parameters of endocortical bone formation, including mineralizing surface, mineral apposition rate, and bone formation rate [1]. In rats, a longer-term 126-day study at 30 mg/kg/day (oral) also demonstrated a significant increase in midshaft femur cortical bone thickness [2]. While other Notum inhibitors like ARUK3001185 have also shown in vivo efficacy, the extensive characterization of LP-922056 across multiple rodent species and dosing paradigms provides a high degree of confidence in its robust bone anabolic effects [1][2].

Bone anabolism In vivo efficacy Cortical bone

Synthetic Accessibility: An Improved, Scalable 7-Step Synthesis Enables Multigram Production of LP-922056

A key practical advantage of LP-922056 is the availability of a robust, scalable 7-step synthetic route that reliably produces multigram quantities of high-purity material [1]. This improved synthesis utilizes a Suzuki-Miyaura cross-coupling to install the C7-cyclopropyl group and employs 1-chloro-1,2-benziodoxol-3-one as a mild, selective electrophilic chlorinating agent for the critical C6 chlorination step [1]. This contrasts with earlier, less efficient syntheses or the lack of disclosed scalable routes for some comparators. For instance, detailed scalable synthesis procedures for ABC99 or ARUK3001185 are not as prominently or accessibly documented in the primary literature. The well-documented, reliable synthesis of LP-922056 reduces lead times and ensures consistent quality for large-scale in vivo studies or screening campaigns, making it a more dependable choice for procurement.

Chemical synthesis Scalability Electrophilic chlorination

Optimal Research Applications for LP-922056 Based on Its Differentiated Profile


Chronic In Vivo Studies of Peripheral Wnt-Driven Bone Anabolism

LP-922056 is ideally suited for long-term oral dosing studies in rodents aimed at investigating the role of Notum and Wnt signaling in bone formation. Its high oral bioavailability (65%), long half-life (8.3 h in mice), and robust, reproducible efficacy in increasing cortical bone thickness and strength in both mice and rats make it a practical and reliable tool [1][2]. The peripheral restriction (brain/plasma ratio <0.01) ensures that the observed bone anabolic effects are driven by direct action on peripheral tissues, without confounding CNS-mediated influences [1].

Peripheral Wnt Signaling Control in Disease Models Requiring CNS Exclusion

In any disease model where the experimental goal is to selectively modulate peripheral Wnt signaling while avoiding direct CNS target engagement, LP-922056 is the superior choice. Its extremely low brain penetration contrasts sharply with brain-penetrant Notum inhibitors like ARUK3001185 and ABC99 [1]. This property makes LP-922056 an essential 'peripherally restricted control' for studies aiming to dissect the tissue-specific roles of Notum, such as in metabolic disease, fibrosis, or cancer metastasis, where CNS effects could otherwise confound interpretation [1].

Benchmarking Novel Notum Inhibitors for Oral Pharmacokinetics and Peripheral Restriction

LP-922056 serves as an excellent benchmark compound for the preclinical profiling of new Notum inhibitors. Its well-characterized PK profile (t1/2 = 8.3 h, F = 65%, Cmax = 129 μM, AUC∞ = 1533 μM·h) and confirmed peripheral restriction (Kp <0.01) provide a clear set of quantitative parameters against which to compare novel chemical matter [1]. Researchers can use LP-922056 to establish a baseline for 'optimal' oral exposure and CNS exclusion, facilitating the rapid identification of next-generation inhibitors with improved or differentiated properties.

Large-Scale In Vivo Efficacy Studies Requiring Reliable Multigram Compound Supply

For research programs requiring large quantities of a Notum inhibitor for extensive in vivo efficacy studies or long-term chronic dosing experiments, LP-922056 offers a significant logistical advantage. The availability of a robust, scalable 7-step synthesis that reliably produces multigram quantities of high-purity material ensures a dependable supply chain [1]. This reduces the risks of delays or variability associated with custom synthesis of comparator compounds for which scalable routes may not be as well-established or publicly documented.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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